
1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- is a complex organic compound. Compounds of this nature are often used in various fields of chemistry and materials science due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, including the formation of the diazetidinone ring and the introduction of isocyanate groups. Common synthetic routes might include:
Cyclization reactions: Formation of the diazetidinone ring.
Functional group transformations: Introduction of isocyanate groups through reactions with appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could modify the isocyanate groups or other functional moieties.
Substitution: Various substitution reactions might be possible, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered structural properties.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel materials: The compound could be used as a building block for creating new polymers or advanced materials.
Biology
Biological assays: Potential use in studying biological interactions or as a reagent in biochemical assays.
Medicine
Drug development: Exploration of its potential as a pharmacophore in drug design and development.
Industry
Coatings and adhesives: Utilization in the formulation of specialized coatings or adhesives due to its reactive isocyanate groups.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance:
In chemical reactions: The compound might act as a nucleophile or electrophile, participating in various organic transformations.
In biological systems: It could interact with specific enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazetidin-2-one derivatives: Other compounds with similar core structures but different substituents.
Isocyanate-containing compounds: Molecules with isocyanate groups that exhibit similar reactivity.
Uniqueness
The uniqueness of 1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- lies in its specific structural arrangement, which may confer distinct chemical and physical properties compared to other related compounds.
Propiedades
Número CAS |
31107-36-5 |
|---|---|
Fórmula molecular |
C44H30N6O4 |
Peso molecular |
706.7 g/mol |
Nombre IUPAC |
1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-4-[4-[(4-isocyanatophenyl)methyl]phenyl]imino-1,3-diazetidin-2-one |
InChI |
InChI=1S/C44H30N6O4/c51-28-45-37-13-1-31(2-14-37)25-34-7-19-40(20-8-34)48-43-49(41-21-9-35(10-22-41)26-32-3-15-38(16-4-32)46-29-52)44(54)50(43)42-23-11-36(12-24-42)27-33-5-17-39(18-6-33)47-30-53/h1-24H,25-27H2 |
Clave InChI |
NFAVIZJKOVSCKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C3N(C(=O)N3C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)C6=CC=C(C=C6)CC7=CC=C(C=C7)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


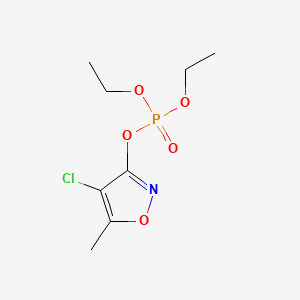
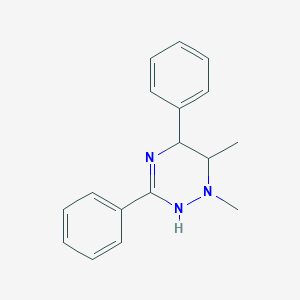
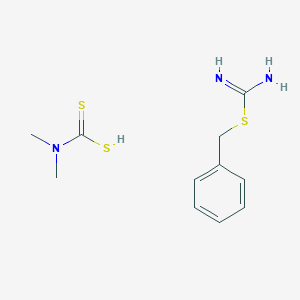
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
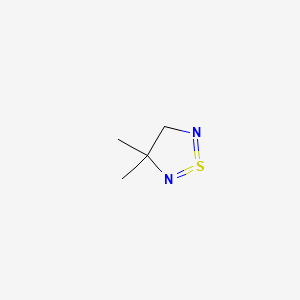

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
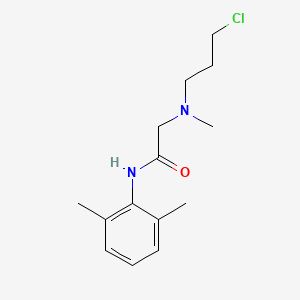
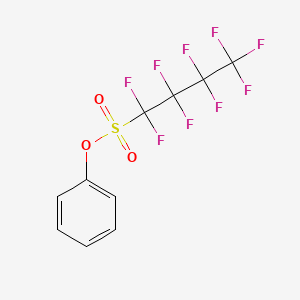

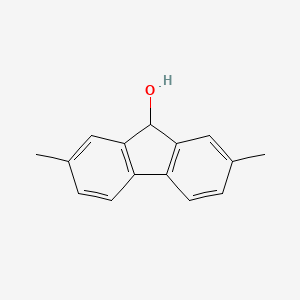
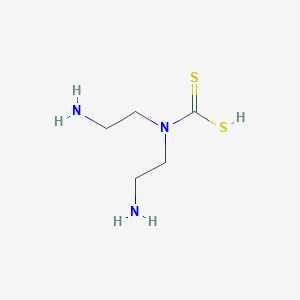
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

